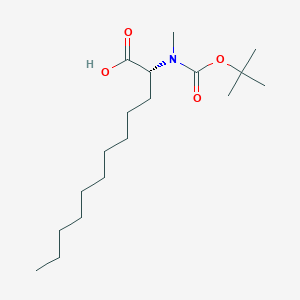
Boc-D-MeAdod(2)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s full chemical name, its molecular formula, and its purpose or use in the scientific community.
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would detail any known reactions the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and other relevant physical and chemical properties.科学的研究の応用
Electrochemical Applications
Research on boron-doped diamond (BDD) film electrodes has provided insights into the mechanisms associated with anodic wear, crucial for enhancing electrode durability and performance in electrochemical systems. These studies leverage techniques like cyclic voltammetry, X-ray photoelectron spectroscopy, and electrochemical impedance spectroscopy to understand surface chemistry changes under different conditions, highlighting the potential of BDD in electrochemical applications (Chaplin, Hubler, & Farrell, 2013).
Water Treatment Technologies
The degradation of pollutants using anodic oxidation with boron-doped diamond electrodes has been extensively studied. These processes are highly efficient in removing harmful compounds from water, offering a promising avenue for water treatment technologies. The generation of hydroxyl radicals on the anode surface plays a crucial role in these processes, demonstrating the effectiveness of BDD electrodes in environmental remediation efforts (Flox, Garrido, Rodríguez, Centellas, Cabot, Arias, & Brillas, 2005).
Material Science and Engineering
Boron carbide , noted for its high melting point, hardness, and neutron absorption capability, is used in high-technology industries. This material's physical and chemical properties make it a critical component in applications ranging from armor to high-temperature thermoelectric conversion, highlighting the broad utility of boron in advanced material science (Thévenot, 1990).
Photocatalytic Applications
Research into (BiO)2CO3-based photocatalysts, including their fabrication, modification, and application, sheds light on how to enhance visible light-driven photocatalytic performance for environmental and energy applications. These insights underline the importance of boron-related materials in developing more efficient photocatalytic systems (Ni, Sun, Zhang, & Dong, 2016).
Chemical Bonding and Reactivity
Studies on chemisorption phenomena and analytic modeling based on perturbation theory and bond-order conservation have advanced our understanding of chemical bonding and reactivity on surfaces. These insights are vital for designing catalysts and understanding surface reactions, illustrating the complex interactions at play in chemical systems (Shustorovich, 1986; Shustorovich & Bell, 1988).
Solar Energy Conversion
The use of dipyrromethene-based materials in organic photovoltaic applications demonstrates the potential of boron-containing chromophores in solar energy conversion. These studies explore the design, synthesis, and photophysical properties of materials that incorporate porphyrinoid-related dyes, aiming to develop efficient solar cell materials (Bessette & Hanan, 2014).
Analytical and Sensor Technologies
Research on boron-doped carbon nanotubes as chemical sensors for cyanides highlights the innovative applications of boron in creating sensitive and selective detection systems for hazardous substances, showcasing the versatility of boron-doped materials in analytical and sensor technologies (Zhang, Zhang, & Liu, 2006).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including toxicity information and recommended safety precautions.
将来の方向性
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “Boc-D-MeAdod(2)-OH”. If you have any other questions or need further clarification, feel free to ask!
特性
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]dodecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO4/c1-6-7-8-9-10-11-12-13-14-15(16(20)21)19(5)17(22)23-18(2,3)4/h15H,6-14H2,1-5H3,(H,20,21)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOJZQDXTNGLHY-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-MeAdod(2)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

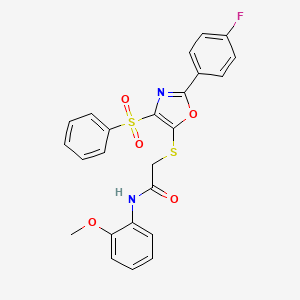
![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)
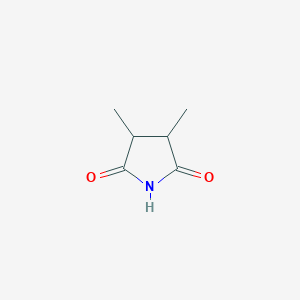
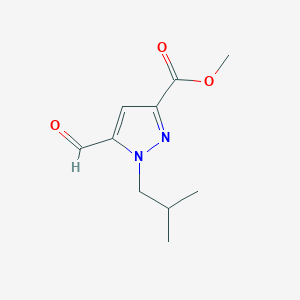
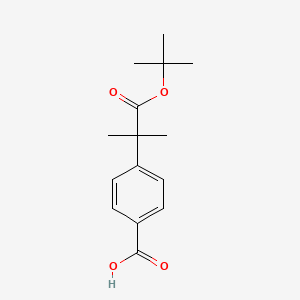
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)

![6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride](/img/structure/B2917658.png)
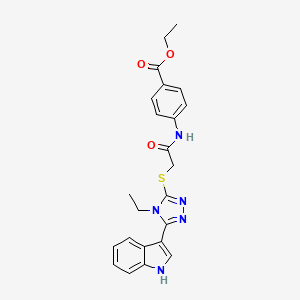
![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)
![2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone](/img/structure/B2917662.png)
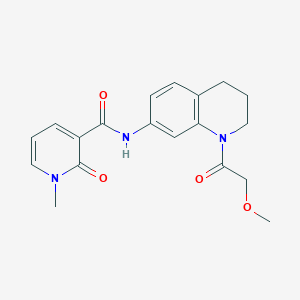
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2917664.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2917665.png)